![molecular formula C29H31N3O3 B3007220 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1018125-17-1](/img/structure/B3007220.png)
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
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Overview
Description
The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It has a complex structure that includes a benzimidazole ring and a pyrrolidinone ring . The molecular formula is C26H33N3O3, with an average mass of 435.559 Da and a monoisotopic mass of 435.252197 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzimidazole ring and a pyrrolidinone ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Nitrogen-containing heteroarene units are frequently found in natural products and biologically active synthetic compounds. These compounds are important due to their stability and their ability to form hydrogen bonds with “privileged structures.” Among these, triazole derivatives stand out for their diverse biological effects, making them valuable targets for drug discovery .
Synthesis and Green Metrics
The compound has been synthesized using a sustainable approach. Researchers employed ionic organic solids, specifically 1,3-bis(carboxymethyl)imidazolium chloride, as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology allowed for the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Although the yield was moderate due to the retro-Michael reaction, both the preparation of the chalcone and the triazole Michael addition demonstrated good green metrics .
Medicinal Chemistry Applications
Antiviral Properties: Triazole derivatives have been explored as antiviral agents. The replacement of nucleobases with triazole moieties has proven effective in drug discovery. Further investigation into the antiviral potential of this compound could be valuable .
Antileishmanial and Antimalarial Evaluation: While specific data on this compound’s antileishmanial and antimalarial activity are not readily available, it may be worthwhile to explore its effects against these parasitic diseases. Molecular docking studies could provide insights into its interactions with relevant protein targets .
Scaffold for Drug Design
Pyrrolidine derivatives, such as the pyrrolidin-2-one moiety in this compound, serve as versatile scaffolds in drug discovery. Researchers have used similar structures to target various proteins, including RORγt. However, optimization is necessary to avoid undesirable off-target effects, as seen with pregnane X receptor (PXR) activity .
Agricultural Applications
Fungicides, Bactericides, and Herbicides: 3-aryl-3-triazolylpropiophenones, structurally related to the compound , have been efficient components in formulations for controlling fungi, bacteria, and weeds. Investigating the herbicidal and pesticidal properties of this compound could be worthwhile .
Future Prospects
Given the compound’s unique structure and potential bioactivity, further research should explore its applications in drug development, agriculture, and other relevant fields. Additionally, understanding its mechanism of action and optimizing its synthesis could enhance its utility .
Nacher-Luis, A., & Pastor, I. M. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1791. Read more Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Therapeutics. (2021). Chemistry Africa, 4(3), 1413–1422. Read more Synthesis, antileishmanial, antimalarial evaluation and molecular docking study. (2023). BMC Chemistry, 17(1), 1–11. Read more 1,2,3-triazole derivatives as antiviral agents. (2023). Medicinal Chemistry Research, 32(10), 4313–4323. Read more
Future Directions
properties
IUPAC Name |
4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-19-8-6-11-23(14-19)31-16-22(15-27(31)34)29-30-25-12-4-5-13-26(25)32(29)17-24(33)18-35-28-20(2)9-7-10-21(28)3/h4-14,22,24,33H,15-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXXQNESYCFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=CC=C5C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one |
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